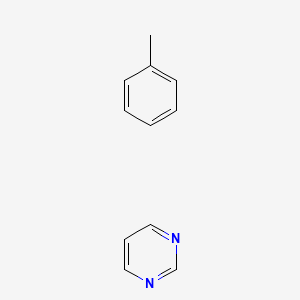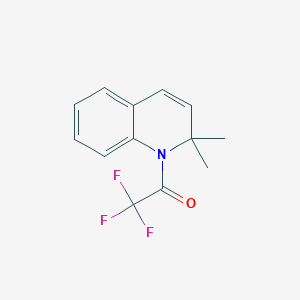
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry due to their biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For the specific synthesis of 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-quinoline, a common approach involves the reaction of 2-ethynylanilines with an N,O-acetal in the presence of CuBr2 and trifluoroacetic acid (TFA) as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis protocols that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Hydroxyquinoline: Exhibits unique tautomeric forms and is used in various pharmaceutical applications.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in drug development
Uniqueness
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This modification can improve the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
828938-88-1 |
|---|---|
Formule moléculaire |
C13H12F3NO |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
1-(2,2-dimethylquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H12F3NO/c1-12(2)8-7-9-5-3-4-6-10(9)17(12)11(18)13(14,15)16/h3-8H,1-2H3 |
Clé InChI |
GIGHJCCDFNMYTL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC=CC=C2N1C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
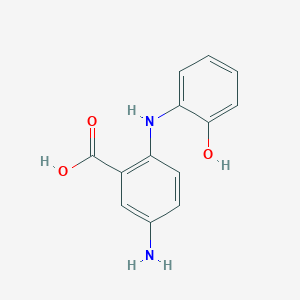
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
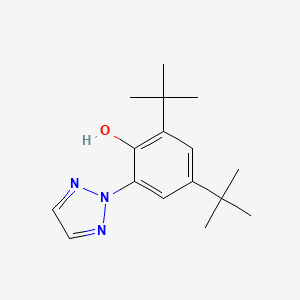
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
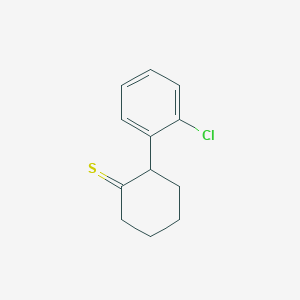
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

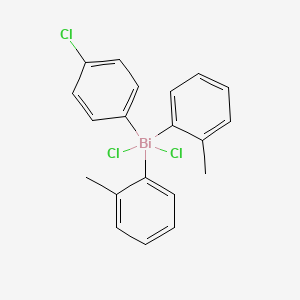
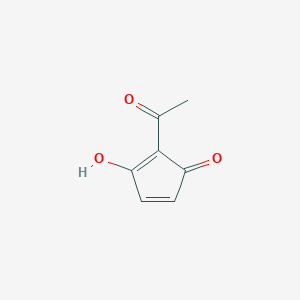
phosphanium bromide](/img/structure/B14206789.png)
